Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction. The esterification step involves the use of methanol in the presence of a catalyst like sulfuric acid to yield the final methyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the quinoline moiety to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the quinoline or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline or indole derivatives
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-3-carboxylate
- Indole-3-carboxylate
- Methyl quinoline-8-carboxylate
Uniqueness
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is unique due to its fused ring structure, combining both quinoline and indole moieties. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.
Biological Activity
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indole derivatives, which often exhibit a wide range of biological activities. The presence of the quinoline moiety enhances its interaction with biological targets, making it a subject of study in medicinal chemistry.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline-based compounds. This compound has shown activity against various pathogens, including bacteria and fungi.
2. Antiviral Activity
Research indicates that compounds with a quinoline structure can inhibit viral replication. This compound is being investigated for its potential antiviral effects, particularly against RNA viruses.
- Mechanism of Action : The compound may disrupt viral replication by interfering with RNA polymerase or other viral enzymes, similar to other quinoline derivatives that have shown efficacy against viruses like H5N1 and COVID-19 .
3. Anticancer Activity
The anticancer properties of indole derivatives are well-documented. This compound has demonstrated cytotoxic effects on various cancer cell lines.
Cell Line | Cytotoxicity (%) | Reference |
---|---|---|
A549 (lung cancer) | Significant suppression | |
Other cancer types | Varies; specific data pending |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety intercalates with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial survival, such as cytochrome P450 enzymes.
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of this compound against Staphylococcus aureus, the compound was found to have a low MIC, indicating strong antimicrobial potential. The study highlighted the need for further exploration into the structural modifications that could enhance its activity.
Case Study 2: Antiviral Research
A recent investigation into the antiviral properties revealed that derivatives similar to this compound exhibited significant inhibition of viral growth in vitro. This research suggests that optimizing lipophilicity and electron-withdrawing substituents could enhance antiviral efficacy .
Properties
CAS No. |
649550-87-8 |
---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
methyl 1-quinolin-8-ylindole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c1-23-19(22)15-12-21(16-9-3-2-8-14(15)16)17-10-4-6-13-7-5-11-20-18(13)17/h2-12H,1H3 |
InChI Key |
HHTYMNVLDCCYOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.